![molecular formula C16H22N4O B6430445 4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine CAS No. 2200497-85-2](/img/structure/B6430445.png)

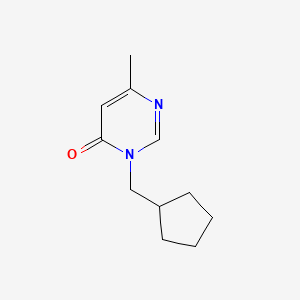

4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

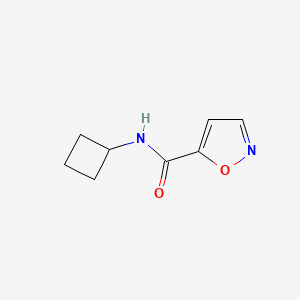

The compound “4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are known to be biologically active and are found in many natural products .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrole ring as one of its key components. Pyrrole is a five-membered aromatic heterocycle . The specific structure of “4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine” is not available in the searched resources.Aplicaciones Científicas De Investigación

Biological Activities

The compound is a derivative of Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

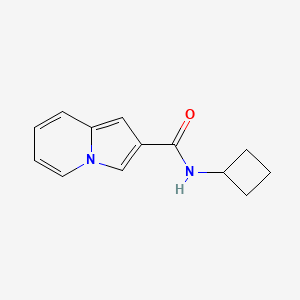

Drug Discovery Research

The structure of this compound makes it an attractive scaffold for drug discovery research . It can be used to design and synthesize new leads to treat various diseases .

Orexin-2 Antagonist

The compound has been characterized as a potent and selective orexin-2 antagonist . This makes it potentially useful in the treatment of primary insomnia .

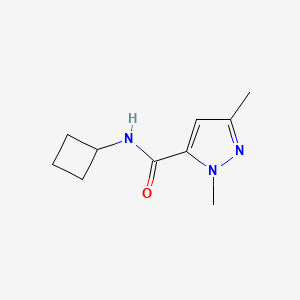

Optimization of Physicochemical and DMPK Properties

The compound has been optimized for its physicochemical and DMPK (Drug Metabolism and Pharmacokinetics) properties . This led to the discovery of compounds with tissue distribution and duration of action suitable for evaluation in the treatment of primary insomnia .

Synthetic Methods

The compound can be synthesized using various methods, which can be useful in medicinal chemistry research .

Commercial Availability

The compound is commercially available from suppliers like ChemBridge Corporation , which can facilitate its use in scientific research.

Mecanismo De Acción

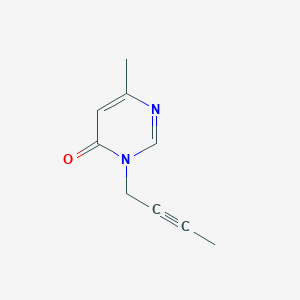

Target of Action

Similar compounds have been reported to interact with orexin-2 receptors , which play a crucial role in regulating sleep-wake cycles, appetite, and mood .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to the active sites, leading to changes in the receptor’s conformation and subsequent modulation of the receptor’s activity .

Biochemical Pathways

Compounds interacting with orexin-2 receptors are known to influence several biochemical pathways related to sleep regulation, appetite control, and mood regulation .

Pharmacokinetics

Similar compounds have been optimized for tissue distribution and duration of action suitable for evaluation in the treatment of primary insomnia .

Result of Action

Similar compounds have been shown to promote sleep in rats, suggesting potential sedative effects .

Propiedades

IUPAC Name |

cyclobutyl-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-11-5-15(18-10-17-11)19-6-13-8-20(9-14(13)7-19)16(21)12-3-2-4-12/h5,10,12-14H,2-4,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELSSFREVCBTQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5-Cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B6430370.png)

![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)

![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)

![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)

![2-(4-chlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6430471.png)